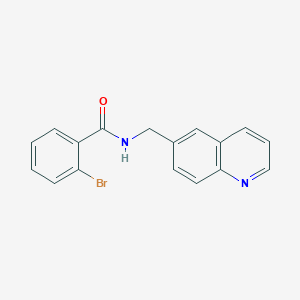
Ethyl 2-(2,3-dimethylphenyl)-2-(oxolane-2-carbonylamino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2,3-dimethylphenyl)-2-(oxolane-2-carbonylamino)acetate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethyl ester group, a dimethylphenyl group, and an oxolane-2-carbonylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2,3-dimethylphenyl)-2-(oxolane-2-carbonylamino)acetate typically involves a multi-step process. One common method includes the following steps:
Formation of the oxolane-2-carbonylamino group: This step involves the reaction of oxolane-2-carboxylic acid with an amine to form the oxolane-2-carbonylamino intermediate.
Introduction of the dimethylphenyl group: The intermediate is then reacted with 2,3-dimethylphenyl bromide in the presence of a base to introduce the dimethylphenyl group.
Esterification: Finally, the compound is esterified with ethanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,3-dimethylphenyl)-2-(oxolane-2-carbonylamino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 2-(2,3-dimethylphenyl)-2-(oxolane-2-carbonylamino)acetate has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in industrial chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(2,3-dimethylphenyl)-2-(oxolane-2-carbonylamino)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2,3-dimethylphenyl)-2-(oxolane-2-carbonylamino)propanoate: Similar structure but with a propanoate group instead of an acetate group.
Methyl 2-(2,3-dimethylphenyl)-2-(oxolane-2-carbonylamino)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 2-(2,3-dimethylphenyl)-2-(oxolane-2-carbonylamino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-4-21-17(20)15(13-8-5-7-11(2)12(13)3)18-16(19)14-9-6-10-22-14/h5,7-8,14-15H,4,6,9-10H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCJEHJPEUBHLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC(=C1C)C)NC(=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(2,2-dimethylpropyl)-1,3-benzoxazol-5-yl]-2-oxo-1H-pyridine-4-carboxamide](/img/structure/B6716607.png)
![5-chloro-N-[(5-ethylsulfonylthiophen-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B6716611.png)
![N-[3-(butanoylamino)-2-methylphenyl]-2-fluoro-3-methylbenzamide](/img/structure/B6716618.png)





![2-[[5-(4-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]methoxy]benzamide](/img/structure/B6716660.png)
![4-chloro-N-[2-(1-methylpyrazol-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B6716672.png)
![N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-4-hydroxy-4-methylazepane-1-carboxamide](/img/structure/B6716674.png)



